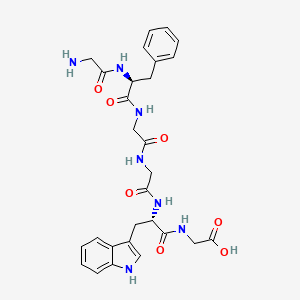
Benzene, 1-methoxy-4-(2-phenyl-1-cyclobuten-1-yl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of Benzene, 1-methoxy-4-(2-phenyl-1-cyclobuten-1-yl)- involves several steps. One common method includes the reaction of 1-methoxy-4-bromobenzene with phenylacetylene in the presence of a palladium catalyst to form the desired product . The reaction conditions typically involve heating the reactants in a suitable solvent such as toluene under an inert atmosphere.
Chemical Reactions Analysis
Benzene, 1-methoxy-4-(2-phenyl-1-cyclobuten-1-yl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce the cyclobutene ring to a cyclobutane ring.
Common reagents and conditions for these reactions include acidic or basic environments, appropriate solvents, and catalysts to drive the reactions to completion. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Benzene, 1-methoxy-4-(2-phenyl-1-cyclobuten-1-yl)- has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules for pharmaceuticals and materials science.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways due to its unique structure.
Industry: It may be used in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of Benzene, 1-methoxy-4-(2-phenyl-1-cyclobuten-1-yl)- involves its interaction with molecular targets such as enzymes and receptors. The methoxy group and the phenyl-cyclobutenyl moiety contribute to its binding affinity and specificity. The compound can undergo nucleophilic or electrophilic reactions, depending on the environment, leading to various biological effects .
Comparison with Similar Compounds
Similar compounds to Benzene, 1-methoxy-4-(2-phenyl-1-cyclobuten-1-yl)- include:
1-methoxy-4-(1-propenyl)benzene:
Benzene, (1-methyl-2-cyclopropen-1-yl)-: This compound features a cyclopropenyl group instead of a cyclobutenyl group, leading to different chemical properties.
Properties
CAS No. |
58368-36-8 |
|---|---|
Molecular Formula |
C17H16O |
Molecular Weight |
236.31 g/mol |
IUPAC Name |
1-methoxy-4-(2-phenylcyclobuten-1-yl)benzene |
InChI |
InChI=1S/C17H16O/c1-18-15-9-7-14(8-10-15)17-12-11-16(17)13-5-3-2-4-6-13/h2-10H,11-12H2,1H3 |
InChI Key |
XQCYFRGCHXXDOR-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=C(CC2)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[2-(Cyclobut-1-en-1-yl)ethyl]benzene](/img/structure/B14613766.png)

![2-{[3-(Trimethylsilyl)prop-2-yn-1-yl]oxy}cyclopentan-1-ol](/img/structure/B14613790.png)



![Methanone, [5-(4-bromophenyl)-2-furanyl]phenyl-](/img/structure/B14613809.png)


![Chloro[bis(pentachlorophenyl)]thallane](/img/structure/B14613830.png)

![2-[Dichloro(nitro)methyl]-1-methyl-1,4,5,6-tetrahydropyrimidine](/img/structure/B14613847.png)
![Silane, trimethyl[(1-methylenepentyl)oxy]-](/img/structure/B14613851.png)
![2-[2-(3,5-Dimethyl-6-oxocyclohexa-2,4-dien-1-ylidene)hydrazinyl]-5-sulfobenzoic acid](/img/structure/B14613854.png)
